4-(Quinoline-2-carbonyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Quinoline-2-carbonyl)piperazin-2-one is a heterocyclic compound that features both quinoline and piperazine moieties The quinoline ring is known for its aromatic properties and biological activity, while the piperazine ring is a common structural motif in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinoline-2-carbonyl)piperazin-2-one typically involves the reaction of quinoline derivatives with piperazine. One common method is the nucleophilic substitution reaction where a quinoline derivative, such as 4-chloroquinoline, reacts with piperazine in the presence of a base like triethylamine . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Quinoline-2-carbonyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: 4-(Quinoline-2-carbonyl)piperazin-2-ol.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
4-(Quinoline-2-carbonyl)piperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 4-(Quinoline-2-carbonyl)piperazin-2-one involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the piperazine ring can enhance the compound’s binding affinity to various enzymes and receptors, modulating their activity . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: Known for its antimicrobial properties and used in the synthesis of various pharmaceuticals.
Piperazine derivatives: Commonly found in drugs such as trimetazidine and ranolazine, which are used to treat cardiovascular diseases.
Uniqueness
4-(Quinoline-2-carbonyl)piperazin-2-one is unique due to the combination of the quinoline and piperazine rings, which confer both aromatic stability and biological activity. This dual functionality makes it a versatile compound in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
4-(quinoline-2-carbonyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c18-13-9-17(8-7-15-13)14(19)12-6-5-10-3-1-2-4-11(10)16-12/h1-6H,7-9H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POODJVFMWKHQJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.